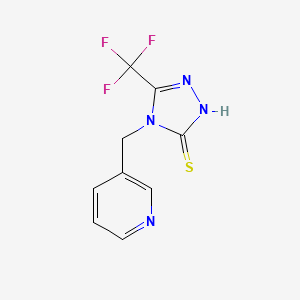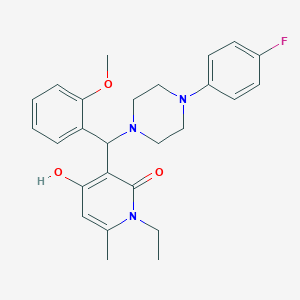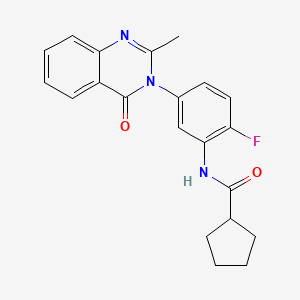
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide is a complex organic compound known for its versatility in chemical reactions and its relevance in scientific research. It embodies a unique structural arrangement, combining a quinazoline core with a cyclopentanecarboxamide moiety, making it an object of significant interest in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : Typically, the synthesis begins with commercially available quinazoline derivatives, fluorobenzene, and cyclopentanecarboxylic acid.
Reaction Conditions: : The compound is synthesized through a multi-step process involving:
Nucleophilic substitution: : Introduction of the fluoro group onto the phenyl ring.
Cyclization reaction: : Formation of the quinazoline ring system.
Amidation: : Coupling the resulting intermediates with cyclopentanecarboxylic acid to form the final compound.
Reaction Catalysts: : Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation steps, and various bases like potassium carbonate (K2CO3) for deprotonation.
Bulk Synthesis: : The industrial approach involves large-scale reactors, often employing automated systems for precise control over reaction parameters such as temperature, pressure, and pH.
Purification: : Post-synthesis, the compound undergoes recrystallization and chromatography to achieve the desired purity levels required for research applications.
化学反应分析
Oxidation: : The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: : The fluoro group can be substituted by other nucleophiles (e.g., amines, thiols) under suitable conditions, introducing functional diversity.
Common Reagents and Conditions: : Catalysts like palladium (Pd) and acids/bases like hydrochloric acid (HCl) or sodium hydroxide (NaOH) play pivotal roles in facilitating these reactions.
Major Products: : The reactions typically yield a range of derivatives, which can be further functionalized or utilized in subsequent synthetic steps.
科学研究应用
Chemistry: : This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and ligands.
Biology: : Its derivatives exhibit potential biological activities, including enzyme inhibition and receptor modulation, making it a valuable tool in biochemical studies.
Medicine: : Preliminary research suggests it could play a role in drug design, particularly in targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders.
Industry: : It is used in the development of specialty chemicals and advanced materials, including polymers and electronic components, due to its stable structural framework and functional group compatibility.
作用机制
Molecular Targets: : The compound interacts with specific enzymes and receptors, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: : It can influence various biochemical pathways, including those related to signal transduction and metabolic regulation. The exact mechanism often depends on the structural modifications introduced during synthesis.
相似化合物的比较
Unique Features: : Unlike its counterparts, this compound offers a combination of a quinazoline ring with a fluoro-phenyl and cyclopentanecarboxamide, contributing to its enhanced stability and reactivity.
Similar Compounds
N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
N-(2-fluoro-5-(quinazolin-4-yl)phenyl)propionamide
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide
Conclusion
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide stands out as a significant compound with diverse applications across multiple scientific domains. Its unique structural characteristics facilitate its use in synthetic chemistry, biological research, medicinal applications, and industrial processes, underscoring its importance and versatility.
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-23-18-9-5-4-8-16(18)21(27)25(13)15-10-11-17(22)19(12-15)24-20(26)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJWEHMJJUENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA](/img/structure/B2738597.png)

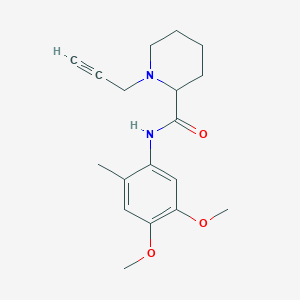
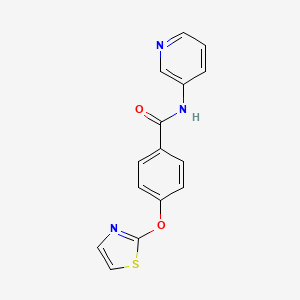
![8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2738606.png)
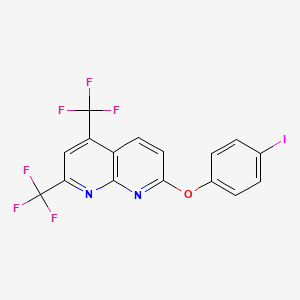
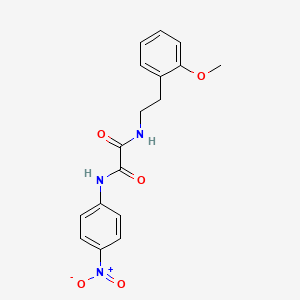
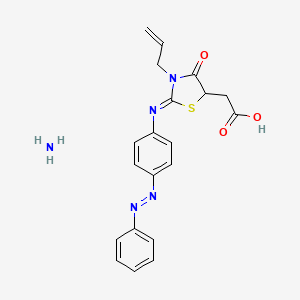
![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)
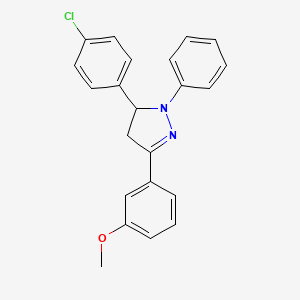
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)
